N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine
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Overview
Description
N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family. Triazines are known for their high nitrogen content and stability, making them valuable in various applications, including high-energy materials and UV absorbers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with ethylamine and dimethylamine under controlled conditions. The reaction is carried out in a solvent such as acetone or dioxane, with the addition of a base like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The exact mechanism of action of N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to the desired therapeutic effects. In materials science, its high nitrogen content and stability contribute to its effectiveness as a high-energy material or UV absorber .
Comparison with Similar Compounds
Similar Compounds
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its high energy properties and stability.
2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another high-energy material with unique structural properties.
2-methyl-4-methylamino-6-methoxy-1,3,5-triazine: Used as a UV absorber and in antimicrobial applications.
Uniqueness
N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of ethyl and dimethyl groups enhances its solubility and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
30377-23-2 |
---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N-ethyl-4,6-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-4-8-7-10-5(2)9-6(3)11-7/h4H2,1-3H3,(H,8,9,10,11) |
InChI Key |
BKAURVRIEPTIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)C)C |
Origin of Product |
United States |
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